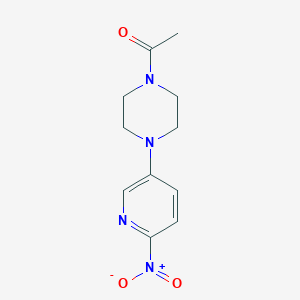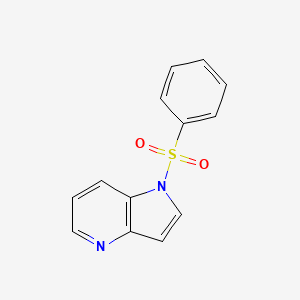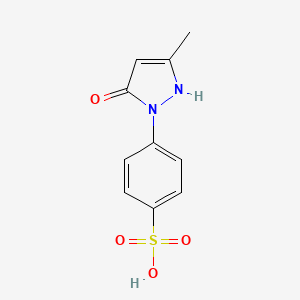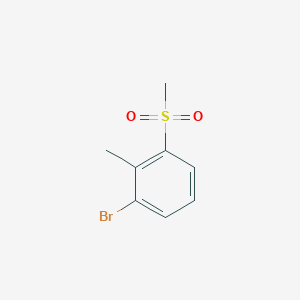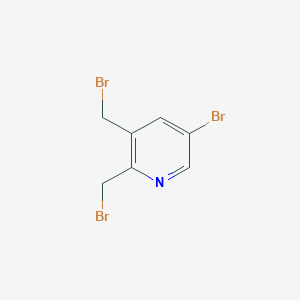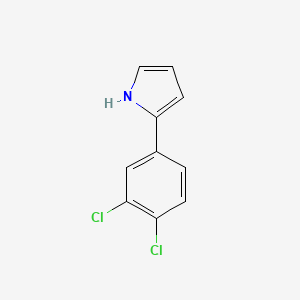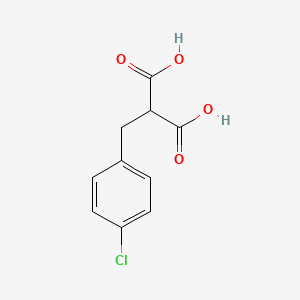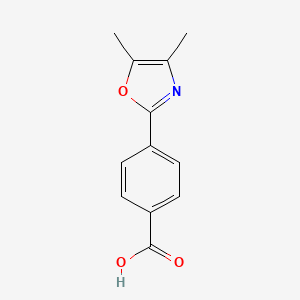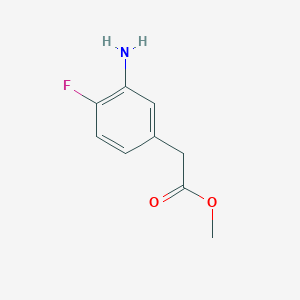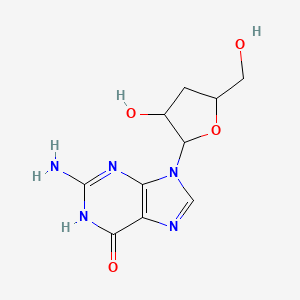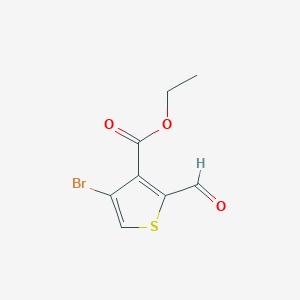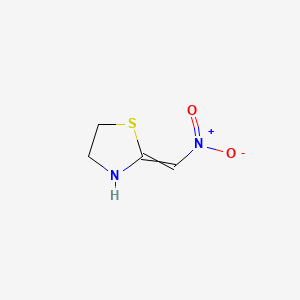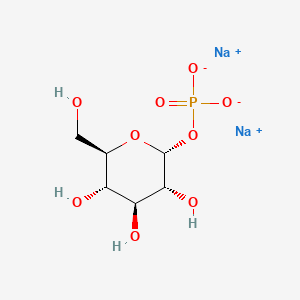
alpha-D-Glucose-1-phosphate Na2-salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Glucose-1-phosphate disodium: is a glucose molecule with a phosphate group attached to the first carbon atom. It is commonly used in biochemical research and has significant roles in metabolic pathways such as glycogenolysis and glycogenesis. This compound is often utilized in the study of carbohydrate metabolism and energy production within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Alpha-Glucose-1-phosphate disodium can be synthesized through the enzymatic conversion of glucose-1-phosphate using phosphoglucomutase. This enzyme catalyzes the transfer of a phosphate group from the first carbon to the sixth carbon, forming glucose-6-phosphate .
Industrial Production Methods: : Industrial production of alpha-D-Glucose-1-phosphate Na2-salt involves the use of microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzyme phosphoglucomutase, which facilitates the conversion of glucose to glucose-1-phosphate. The resulting product is then purified and crystallized to obtain the disodium salt form .
Analyse Chemischer Reaktionen
Types of Reactions: : Alpha-Glucose-1-phosphate disodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gluconic acid derivatives.
Reduction: It can be reduced to form deoxyglucose derivatives.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Gluconic acid derivatives.
Reduction: Deoxyglucose derivatives.
Substitution: Various substituted glucose derivatives.
Wissenschaftliche Forschungsanwendungen
Alpha-Glucose-1-phosphate disodium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It plays a crucial role in studying metabolic pathways, particularly glycogen metabolism.
Medicine: It is used in the development of treatments for metabolic disorders such as glycogen storage diseases.
Industry: It is utilized in the production of biofuels and biodegradable plastics.
Wirkmechanismus
Alpha-Glucose-1-phosphate disodium exerts its effects primarily through its role in carbohydrate metabolism. It is converted to glucose-6-phosphate by the enzyme phosphoglucomutase, which then enters various metabolic pathways such as glycolysis and the pentose phosphate pathway. This conversion is essential for the production of energy and the synthesis of nucleotides and amino acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Beta-Glucose-1-phosphate: Similar to alpha-Glucose-1-phosphate but differs in the anomeric configuration of the glucose molecule.
Glucose-6-phosphate: Another phosphorylated glucose molecule that plays a central role in glycolysis and gluconeogenesis.
Fructose-1-phosphate: A phosphorylated fructose molecule involved in fructose metabolism.
Uniqueness: : Alpha-Glucose-1-phosphate disodium is unique due to its specific role in glycogen metabolism and its ability to be converted into glucose-6-phosphate, which is a key intermediate in multiple metabolic pathways. Its disodium salt form enhances its solubility and stability, making it suitable for various biochemical applications .
Eigenschaften
Molekularformel |
C6H11Na2O9P |
|---|---|
Molekulargewicht |
304.10 g/mol |
IUPAC-Name |
disodium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C6H13O9P.2Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3-,4+,5-,6-;;/m1../s1 |
InChI-Schlüssel |
DCOZWBXYGZXXRX-PKXGBZFFSA-L |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |
Kanonische SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |
Physikalische Beschreibung |
White powder; [Alfa Aesar MSDS] |
Verwandte CAS-Nummern |
59-56-3 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


